2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide
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Overview
Description
2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is a complex organic compound featuring multiple functional groups, including ether, methoxy, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.
Etherification: Introduction of the ethoxy and methoxy groups can be achieved through nucleophilic substitution reactions using ethyl and methyl halides.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride under basic conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The imidazo[1,2-b]pyridazine core is known for its biological activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[1,2-b]pyridazine core can bind to active sites of enzymes, inhibiting their function, or interact with receptors to alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-(2-methoxyphenyl)acetamide: Lacks the imidazo[1,2-b]pyridazine core, potentially reducing its biological activity.
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide: Similar structure but without the ethoxy group, which might affect its solubility and reactivity.
Uniqueness
The presence of the imidazo[1,2-b]pyridazine core in 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide distinguishes it from simpler analogs, potentially enhancing its biological activity and making it a more potent candidate for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-ethoxy-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-4-26-11-17(23)20-13-9-12(5-6-15(13)24-2)14-10-22-16(19-14)7-8-18(21-22)25-3/h5-10H,4,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUHEVGWZVLYMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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